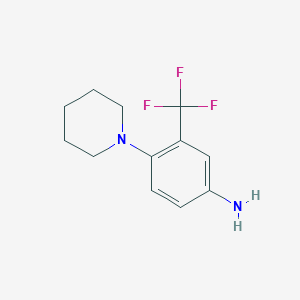

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine

Vue d'ensemble

Description

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine is an organic compound with the molecular formula C12H15F3N2 It is characterized by the presence of a piperidine ring attached to a phenylamine group, which is further substituted with a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-trifluoromethyl-aniline and piperidine.

Nucleophilic Substitution: The 4-bromo-3-trifluoromethyl-aniline undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the piperidine or trifluoromethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenylamine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 4-piperidin-1-yl-3-trifluoromethyl-phenylamine in combating multidrug-resistant cancers:

- Mechanism of Action : The compound has been shown to reduce P-glycoprotein (P-gp) induction activity, which is crucial in overcoming drug resistance in cancer cells. In vitro tests demonstrated that derivatives of this compound exhibited significantly reduced P-gp induction compared to traditional chemotherapeutics like colchicine .

- Case Study : A series of synthesized compounds, including those derived from this compound, were tested for their cytotoxicity against various cancer cell lines. One derivative demonstrated an IC50 value of 0.040 µM against HCT-116 cells, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | P-gp Induction Activity |

|---|---|---|---|

| 1g | HCT-116 | 0.040 | Low |

| Colchicine | HCT-116 | 0.75 | High |

Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against HIV:

- Targeting Mechanism : It has been identified as a potential entry inhibitor for HIV by targeting the CD4 binding site on the gp120 protein, which is critical for viral entry into host cells. Modifications to the phenyl group of the compound have been shown to enhance its antiviral efficacy .

- Case Study : In a study assessing various analogs, the introduction of trifluoromethyl substituents was correlated with improved binding affinity and antiviral activity against HIV strains in laboratory settings .

| Compound | Assay Type | Activity Level |

|---|---|---|

| This compound | Pseudovirus-based assay | Moderate |

| Modified Analog | Multi-cycle infectivity assay | High |

Mécanisme D'action

The mechanism of action of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Piperidin-1-yl-3-methyl-phenylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

4-Piperidin-1-yl-3-chloro-phenylamine: Similar structure but with a chloro group instead of a trifluoromethyl group.

4-Piperidin-1-yl-3-nitro-phenylamine: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Activité Biologique

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine, a compound characterized by its piperidine ring and trifluoromethyl group, has garnered attention in various scientific fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The piperidine moiety plays a crucial role in binding affinity, while the trifluoromethyl group may influence the compound's stability and reactivity.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction: It has been studied for its potential to modulate receptor activity, particularly in the context of histamine and sigma receptors .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown promising antimicrobial properties against various pathogens. For instance, derivatives of this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Preliminary data suggest that the compound may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines. The structural features that enhance its binding to specific targets may also contribute to its potential therapeutic effects .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of related compounds, it was found that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin. This suggests potential for development as antimicrobial agents .

Case Study: Analgesic Activity

Research on piperidine-based compounds has highlighted their analgesic properties. For instance, a derivative with a similar structural framework showed significant analgesic effects in both nociceptive and neuropathic pain models, indicating that modifications to the piperidine structure can lead to enhanced therapeutic profiles .

Propriétés

IUPAC Name |

4-piperidin-1-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(16)4-5-11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYTXYOWWUWWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.